O-Benzyl-L-isoleucine toluene-p-sulphonate
CAS No.: 16652-75-8
VCID: VC21540107
Molecular Formula: C20H27NO5S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
O-Benzyl-L-isoleucine toluene-p-sulphonate is a chemical compound that combines the benzyl ester of L-isoleucine with p-toluenesulfonic acid. This compound is of interest in various biochemical and pharmaceutical applications due to its role in peptide synthesis and modification. The compound's structure and properties make it useful for studying enzyme-substrate interactions and peptide bond formation. Synthesis MethodsThe synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate typically involves the reaction of L-isoleucine with benzyl chloride to form the benzyl ester, followed by the addition of p-toluenesulfonic acid. This process can be optimized using various catalysts and conditions to improve yield and purity. Applications in BiochemistryThis compound is used in biochemical studies, particularly in the context of peptide synthesis and modification. It can influence enzyme-substrate interactions, which is crucial for understanding peptide bond formation and protein synthesis mechanisms. Research FindingsResearch on O-Benzyl-L-isoleucine toluene-p-sulphonate is focused on its role in peptide synthesis and modification. The compound's ability to interact with enzymes can provide insights into the mechanisms of peptide bond formation. Additionally, its use in biochemical studies helps in understanding how modifications to amino acids can affect protein synthesis and function. |
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CAS No. | 16652-75-8 |
Product Name | O-Benzyl-L-isoleucine toluene-p-sulphonate |
Molecular Formula | C20H27NO5S |
Molecular Weight | 393.5 g/mol |
IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 |
Standard InChIKey | XAWVXTVKSVYPNE-JGAZGGJJSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES | CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES | CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
PubChem Compound | 14074464 |
Last Modified | Aug 15 2023 |
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